Acitretin Methyl Ester Acitretin Methyl Ester
Brand Name: Vulcanchem
CAS No.: 74479-45-1
VCID: VC0105300
InChI:
SMILES:
Molecular Formula: C₂₂H₂₈O₃
Molecular Weight: 340.46

Acitretin Methyl Ester

CAS No.: 74479-45-1

Cat. No.: VC0105300

Molecular Formula: C₂₂H₂₈O₃

Molecular Weight: 340.46

* For research use only. Not for human or veterinary use.

Acitretin Methyl Ester - 74479-45-1

Specification

CAS No. 74479-45-1
Molecular Formula C₂₂H₂₈O₃
Molecular Weight 340.46

Introduction

Chemical Structure and Properties

Molecular Composition

Acitretin Methyl Ester is characterized by its molecular formula C22H28O3C_{22}H_{28}O_{3}, indicating the presence of 22 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms . The compound's structure includes a conjugated tetraene system, which contributes to its stability and reactivity during synthesis processes.

Spectroscopic Characteristics

Spectroscopic analysis plays a crucial role in identifying and characterizing Acitretin Methyl Ester. While specific spectroscopic data for this compound are scarce, it is reasonable to infer that it shares similar UV-visible absorption characteristics with Acitretin due to the conjugated tetraene structure. For instance, Acitretin exhibits an absorption maximum at 352 nm in methanol .

Synthesis Pathways

General Synthetic Approach

Acitretin Methyl Ester is typically synthesized through esterification reactions involving Acitretin or its precursors. One notable process involves the reaction of intermediates such as 3-formyl-crotonic acid butyl ester with phosphonium bromide derivatives under controlled conditions . The resultant ester derivative undergoes hydrolysis or further modifications to yield Acitretin.

Industrial Methods

Recent advancements have focused on optimizing the synthesis of Acitretin Methyl Ester by improving reaction yields and minimizing impurities. For example, methods employing organic bases like triethylamine or pyridine have been developed to enhance reaction efficiency . Additionally, techniques for converting undesired cis-isomers into desired trans-isomers have been implemented to achieve higher purity levels .

Challenges in Synthesis

The synthesis process faces challenges such as the formation of structural impurities (cis-isomers) that require extensive purification steps . Moreover, the use of hazardous reagents like hydrides has prompted research into safer alternatives.

Biological Relevance

Toxicological Profile

While specific toxicological data for Acitretin Methyl Ester are unavailable, it is essential to consider the safety profiles of related compounds during handling and synthesis processes.

Applications

Pharmaceutical Manufacturing

The primary application of Acitretin Methyl Ester lies in the production of Acitretin. Its role as an intermediate ensures that the final product meets stringent purity standards required for therapeutic use .

Research and Development

Acitretin Methyl Ester provides insights into retinoid chemistry and serves as a model compound for studying esterification reactions involving complex molecules.

PropertyValue
Molecular FormulaC22H28O3C_{22}H_{28}O_{3}
Molecular Weight340.46 g/mol
AppearanceYellow to Orange Solid
SolubilityAcetone, Chloroform, Dichloromethane

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